N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine
Brand Name: Vulcanchem
CAS No.: 104390-56-9
VCID: VC0157012
InChI: InChI=1S/C14H17NO6/c1-8-5-4-6-10(14(19)20)12(8)15(9(2)13(17)18)11(16)7-21-3/h4-6,9H,7H2,1-3H3,(H,17,18)(H,19,20)
SMILES: CC1=CC=CC(=C1N(C(C)C(=O)O)C(=O)COC)C(=O)O
Molecular Formula: C14H17NO6
Molecular Weight: 295.29 g/mol

N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine

CAS No.: 104390-56-9

Cat. No.: VC0157012

Molecular Formula: C14H17NO6

Molecular Weight: 295.29 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine - 104390-56-9

Specification

CAS No. 104390-56-9
Molecular Formula C14H17NO6
Molecular Weight 295.29 g/mol
IUPAC Name 2-[1-carboxyethyl-(2-methoxyacetyl)amino]-3-methylbenzoic acid
Standard InChI InChI=1S/C14H17NO6/c1-8-5-4-6-10(14(19)20)12(8)15(9(2)13(17)18)11(16)7-21-3/h4-6,9H,7H2,1-3H3,(H,17,18)(H,19,20)
Standard InChI Key WFTHOCDLKYPFJX-UHFFFAOYSA-N
SMILES CC1=CC=CC(=C1N(C(C)C(=O)O)C(=O)COC)C(=O)O
Canonical SMILES CC1=C(C(=CC=C1)C(=O)O)N(C(C)C(=O)O)C(=O)COC

Introduction

Chemical Identity and Fundamental Properties

N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine is a complex organic compound characterized by specific molecular characteristics. The table below summarizes its fundamental chemical identifiers and properties:

ParameterValue
CAS Number104390-56-9
Molecular FormulaC₁₄H₁₇NO₆
Molecular Weight295.29 g/mol
IUPAC Name2-[1-carboxyethyl-(2-methoxyacetyl)amino]-3-methylbenzoic acid
Common SynonymsCGA108906, Metalaxyl Metabolite CGA 10890, 2-[(1-Carboxyethyl)(methoxyacetyl)amino]-3-methyl-benzoic Acid
Physical StateSolid
StereochemistryRacemic mixture (mixture of diastereomers)

The compound's molecular structure consists of a benzoic acid core with methyl substitution at the 3-position, and a complex N-substituted group at the 2-position that includes both methoxyacetyl and alanine components .

Structural Characteristics and Identifiers

The structural characterization of N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine is essential for understanding its chemical behavior and interactions. Various structural identifiers help in precise recognition and analysis of this compound:

Chemical Structure Identifiers

Identifier TypeValue
InChIInChI=1S/C14H17NO6/c1-8-5-4-6-10(14(19)20)12(8)15(9(2)13(17)18)11(16)7-21-3/h4-6,9H,7H2,1-3H3,(H,17,18)(H,19,20)
InChIKeyWFTHOCDLKYPFJX-UHFFFAOYSA-N
Canonical SMILESCC1=C(C(=CC=C1)C(=O)O)N(C(C)C(=O)O)C(=O)COC

The compound contains multiple functional groups including carboxylic acids, an amide linkage, and a methoxy group, contributing to its complex chemical behavior .

Structural Features

The molecule features several key structural components:

  • A benzoic acid core with a methyl substituent at position 3

  • An N-substituted group at position 2 consisting of:

    • A methoxyacetyl moiety (contributing the "methoxyacetate" portion of the name)

    • An alanine residue (contributing a carboxyethyl group)

  • Two carboxylic acid groups: one from the benzoic acid core and one from the alanine moiety

  • A tertiary amide linkage that connects the methoxyacetyl group to both the benzoic acid core and the alanine residue

Stereochemistry and Isomerism

N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine exhibits interesting stereochemical properties that affect its physical characteristics and potential biological activity.

Stereocenter Analysis

The presence of this stereocenter has implications for:

  • Potential differences in biological activity between stereoisomers

  • Analytical challenges in separating and quantifying individual stereoisomers

  • Requirements for stereospecific synthesis when pure isomers are needed

Applications and Research Significance

N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine has several important applications in research and analytical settings.

Pesticide Metabolism Studies

The compound serves as a significant reference standard in pesticide metabolism studies. It is identified as a metabolite of Metalaxyl, a commonly used fungicide in agriculture . Understanding the formation and properties of this metabolite is crucial for:

  • Environmental fate studies of pesticides

  • Safety and toxicological evaluations

  • Residue analysis in crops, soil, and water

  • Regulatory compliance and monitoring programs

Analytical Reference Standards

As a well-characterized compound, it functions as an important analytical reference standard for:

  • Method development and validation in chromatographic analyses

  • Quantification of pesticide residues and metabolites in environmental and food samples

  • Quality control in analytical laboratories focused on pesticide residue analysis

Related Compounds

Several compounds are structurally or functionally related to N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine, providing insight into its chemical family and relationships.

Deuterated Analog

A deuterium-labeled analog, N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine-d4, has been synthesized for use as an internal standard in analytical methods. This compound has a molecular formula of C₁₄D₄H₁₃NO₆ and a molecular weight of 299.312 g/mol . The deuterium labeling occurs at the alanine moiety, specifically at the methyl group attached to the α-carbon (creating a CD₃ group instead of CH₃) .

Parent Compound and Related Metabolites

The compound is related to Metalaxyl, a phenylamide fungicide used to control plant diseases caused by Oomycetes. As a metabolite of Metalaxyl, it exists within a family of transformation products that result from the environmental or biological degradation of the parent compound .

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